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Compound of Interest

Compound Name:
5-Chloro-2-fluorophenylhydrazine

hydrochloride

Cat. No.: B1586751 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-
fluorophenylhydrazine hydrochloride

Introduction
5-Chloro-2-fluorophenylhydrazine hydrochloride is a substituted phenylhydrazine derivative

of significant interest to the pharmaceutical and chemical synthesis industries. As a key

building block, its utility in forming heterocyclic structures, such as indoles via the Fischer

indole synthesis, makes it a valuable precursor for drug discovery and development programs.

[1] A comprehensive understanding of its physical and chemical properties is paramount for its

effective handling, characterization, and application in synthetic workflows.

This guide provides an in-depth analysis of the core physicochemical properties of 5-Chloro-2-
fluorophenylhydrazine hydrochloride. It is designed for researchers, chemists, and drug

development professionals, offering not just data, but also the underlying scientific context and

field-proven methodologies for its characterization. The narrative emphasizes causality behind

experimental choices and provides a framework for robust, self-validating protocols.

Chemical Identity and Core Properties
A precise definition of a chemical entity is the foundation of all subsequent research. The

fundamental identifiers and properties of 5-Chloro-2-fluorophenylhydrazine hydrochloride
are summarized below.
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Property Value Source(s)

CAS Number 529512-80-9 [2]

Molecular Formula C₆H₆ClFN₂·HCl [2][3]

Molecular Weight 197.04 g/mol [2][3][4]

Purity (Typical) ≥98% [3]

Canonical SMILES C1=CC(=C(C=C1Cl)NN)F.Cl [3]

InChIKey
BDLYNYOFMXOFDE-

UHFFFAOYSA-N
[5]

Macroscopic and Thermodynamic Properties
The bulk properties of a compound dictate its handling, storage, and formulation. As a

hydrochloride salt, its characteristics are significantly influenced by its ionic nature.

Appearance and Physical State
5-Chloro-2-fluorophenylhydrazine hydrochloride is typically supplied as a solid, ranging

from a white to a light-colored crystalline powder. This is consistent with the common

presentation of similar phenylhydrazine salts, such as 2-Fluorophenylhydrazine hydrochloride.

[6] The crystalline nature is indicative of the ordered ionic lattice formed between the

phenylhydrazinium cation and the chloride anion.

Melting Point
The melting point is a critical indicator of purity. For ionic compounds like hydrochloride salts,

this value is often high and accompanied by decomposition.

Expected Value: While an exact melting point for this specific compound is not widely

published, analogous compounds such as 2-Fluorophenylhydrazine hydrochloride and

Phenylhydrazine hydrochloride melt with decomposition in the range of 200-255 °C.[6] It is

therefore anticipated that 5-Chloro-2-fluorophenylhydrazine hydrochloride will exhibit a

melting point with decomposition above 200 °C.
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The causality for this protocol choice rests on the need to accurately observe both the phase

transition and the onset of degradation. A slow heating rate near the expected melting point is

crucial for reproducibility.

Sample Preparation: Finely crush a small amount of the crystalline powder to ensure uniform

heat transfer.

Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

Heating Profile:

Set a rapid heating ramp (10-20 °C/min) to 20 °C below the expected melting point.

Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

Observation: Record the temperature range from the first appearance of liquid (onset) to the

complete liquefaction of the solid. Note any color changes, gas evolution, or charring, which

are hallmarks of decomposition.

Solubility Profile
Solubility is a key parameter for reaction setup, purification, and formulation. The hydrochloride

salt form is explicitly designed to enhance aqueous solubility compared to the free base.
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Solvent Expected Solubility
Rationale and Field
Insights

Water Soluble

The ionic nature of the

hydrochloride salt promotes

solubility in polar protic

solvents like water.[7] This is

advantageous for aqueous

reaction media or extractions.

Ethanol, Methanol Soluble / Sparingly Soluble

Lower alcohols can typically

dissolve such salts, though

solubility may be less than in

water. Miscibility with water

makes them useful co-

solvents.

Diethyl Ether, Hexanes Insoluble

Nonpolar aprotic solvents are

poor choices for dissolving

ionic salts. They are, however,

excellent for precipitating the

salt from a reaction mixture or

for washing away nonpolar

impurities.

Chloroform, Dichloromethane Sparingly Soluble / Insoluble

While more polar than ethers,

these solvents are generally

not effective for dissolving

hydrochloride salts.

Dimethyl Sulfoxide (DMSO) Soluble

DMSO is a highly polar aprotic

solvent capable of dissolving a

wide range of compounds,

including many salts, making it

a solvent of last resort for NMR

analysis if deuterated water or

methanol is unsuitable.
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This protocol provides a self-validating system for quickly assessing solubility, which is critical

for solvent selection in synthesis and purification.

Setup: To a series of labeled vials, add approximately 10 mg of 5-Chloro-2-
fluorophenylhydrazine hydrochloride.

Solvent Addition: Add 1.0 mL of the chosen solvent to the first vial.

Observation: Agitate the vial (e.g., via vortexing) for 60 seconds. Visually inspect for

undissolved solid.

Classification:

Soluble: No solid particles are visible.

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

Insoluble: The solid appears largely unaffected.

Validation: For samples classified as "soluble," add a further small crystal of the compound. If

it dissolves, the solution is not yet saturated. If it does not, the solution is saturated, providing

a rough estimate of the solubility limit.

Stability and Storage
Phenylhydrazine derivatives can be sensitive to environmental factors. Proper storage is

essential to maintain the integrity of the compound.

Recommendations: The compound should be stored in a tightly sealed container in a dry,

cool, and well-ventilated place.[8][9] Storage under an inert atmosphere (e.g., argon or

nitrogen) is recommended for long-term stability, as related phenylhydrazines can be

sensitive to air and light, which may cause gradual oxidation and discoloration from a white

powder to yellow or red.[1][9]

Spectroscopic and Structural Characterization
Spectroscopic analysis provides irrefutable confirmation of a molecule's structure. The

following section details the expected spectral features and the logic behind their interpretation.
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Characterization Workflow
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Caption: Workflow for Physicochemical Characterization.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying key functional groups. The

spectrum of 5-Chloro-2-fluorophenylhydrazine hydrochloride will be dominated by
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vibrations from the hydrazinium group and the substituted aromatic ring.

Expected Peaks:

N-H Stretch (Hydrazinium): A broad band is expected in the 2500-3200 cm⁻¹ region,

characteristic of the N-H stretches in the -NH₂NH₃⁺ group. This broadening is due to

extensive hydrogen bonding in the solid state.

N-H Bend: Bending vibrations for the N-H bonds are typically observed around 1500-1600

cm⁻¹.[10]

C=C Stretch (Aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region correspond to the

carbon-carbon double bond stretching within the phenyl ring.[10]

C-F Stretch: A strong, sharp absorption is expected in the 1100-1300 cm⁻¹ range,

indicative of the carbon-fluorine bond.

C-Cl Stretch: A peak in the 700-850 cm⁻¹ region is characteristic of the carbon-chlorine

bond.

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,2,4-

substitution) will give rise to characteristic peaks in the 800-900 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR:

Solvent Choice: Deuterated water (D₂O) or methanol-d₄ are primary choices due to the

salt's solubility. If using D₂O, the acidic N-H protons will exchange with deuterium and may

become invisible or appear as a very broad, low-intensity signal.

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as complex

multiplets in the 6.8-7.5 ppm range. Their exact chemical shifts and coupling constants will

be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and

the electron-donating effect of the hydrazine group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.scirp.org/journal/paperinformation?paperid=116252
https://www.scirp.org/journal/paperinformation?paperid=116252
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrazine Protons (N-H): In a solvent like DMSO-d₆, these protons would appear as

broad, exchangeable signals, likely downfield (e.g., >8.0 ppm).[10][11]

¹³C NMR:

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-160

ppm). The carbons directly attached to the electronegative fluorine (C-F) and chlorine (C-

Cl) atoms will be significantly affected. The C-F bond will also introduce characteristic C-F

coupling (J-coupling), splitting the carbon signal.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the

elemental composition.

Technique Choice: Electrospray Ionization (ESI) is the preferred method for an ionic salt. The

analysis would be performed in positive ion mode.

Expected Ion: The primary ion observed will be that of the free base (the protonated cation),

[C₆H₆ClFN₂ + H]⁺, after the loss of HCl. The expected monoisotopic mass for this free base

is 160.02 Da.[12]

Isotopic Pattern: A key validation point is the presence of the chlorine isotope pattern. The

signal for any chlorine-containing fragment will appear as two peaks with a relative intensity

ratio of approximately 3:1 (³⁵Cl:³⁷Cl), separated by 2 Da.
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Structure-Spectra Relationship
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Caption: Predicted Spectroscopic Signatures.

Safety and Handling
Professional diligence requires treating all research chemicals with appropriate caution until

their toxicology is fully understood. Safety data for related phenylhydrazine hydrochlorides

provides a strong basis for handling protocols.

Hazards: This compound should be handled as if it is toxic if swallowed, in contact with skin,

or if inhaled.[8][9] It is expected to cause skin and serious eye irritation.[8][13] Some

phenylhydrazine derivatives are suspected of causing cancer.[8][9]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles or a face shield, and a lab coat.[9][13] Work should be

conducted in a well-ventilated fume hood to avoid inhalation of the powder.[8][9]

Handling: Avoid creating dust.[9] Ensure eyewash stations and safety showers are readily

accessible.[14]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations

for hazardous chemical waste.
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Conclusion
5-Chloro-2-fluorophenylhydrazine hydrochloride is a crystalline solid with physical

properties largely defined by its ionic character. It possesses a high melting point with

decomposition and exhibits solubility in polar solvents. Its chemical structure can be

unequivocally confirmed through a combination of IR, NMR, and mass spectrometry, with

predictable spectral features arising from its substituted aromatic ring and hydrazinium

functional group. Adherence to strict safety protocols during handling is mandatory due to the

potential hazards associated with this class of compounds. The data and protocols presented

in this guide provide a robust framework for the confident and safe utilization of this important

chemical building block in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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